Product packaging for 4-(2-Furoylamino)benzoic acid(Cat. No.:CAS No. 5768-34-3)

4-(2-Furoylamino)benzoic acid

Cat. No.: B1330573
CAS No.: 5768-34-3
M. Wt: 231.2 g/mol
InChI Key: LKSXLVUUFLNDSS-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Benzoic Acid Moieties in Drug Design

The furan ring and the benzoic acid moiety are prevalent in a wide array of biologically active compounds and approved drugs. Their individual contributions to the pharmacological profiles of these molecules are well-documented.

The furan nucleus is a five-membered aromatic heterocycle containing an oxygen atom, which imparts distinct chemical properties. Its presence in a molecule can influence polarity and the potential for hydrogen bonding, which may, in turn, enhance the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability. biomall.in The furan ring is a versatile scaffold found in numerous natural and synthetic compounds with a broad spectrum of biological activities. parchem.com These activities include antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, and anticancer effects. parchem.comchemicalbook.com The incorporation of the furan nucleus is a recognized strategy in drug discovery to generate novel chemotherapeutic agents. chemicalbook.com

Benzoic acid and its derivatives are also cornerstones in medicinal chemistry. The carboxylic acid group is a key feature, often involved in interactions with biological receptors. Benzoic acid itself and its salts, like sodium benzoate (B1203000), are widely used as preservatives in pharmaceutical formulations due to their antimicrobial properties. Beyond their role as excipients, benzoic acid derivatives are integral to the structure of many active pharmaceutical ingredients. They serve as crucial intermediates in the synthesis of various drugs, including local anesthetics, antifungal agents, and antihistamines. Furthermore, the benzoic acid scaffold has been explored for the development of compounds with potent anticancer and antibacterial activities. parchem.com

The combination of these two moieties in 4-(2-Furoylamino)benzoic acid results in a structure that marries the diverse biological potential of the furan ring with the established pharmaceutical relevance of the benzoic acid scaffold.

Overview of Structurally Related Bioactive Compounds

The biological potential of this compound can be inferred by examining structurally similar compounds. Research into derivatives of its core components, particularly 4-aminobenzoic acid (PABA), reveals that even slight modifications can lead to significant biological effects.

A notable approach in drug design is the combination of two or more pharmacophores to create a hybrid molecule with enhanced or novel activities. Following this principle, researchers have synthesized Schiff bases by reacting 4-aminobenzoic acid with various aldehydes, including those containing a furan ring, such as 5-nitrofurfural. This research has demonstrated that such modifications of the non-toxic PABA molecule can give rise to compounds with significant antibacterial, antifungal, and even cytotoxic properties against cancer cell lines. biomall.in

These findings highlight that the PABA backbone is a viable scaffold for developing new bioactive agents and that its combination with a furan moiety is a promising strategy. The resulting compounds often exhibit a different spectrum of activity compared to the parent molecules.

Below is a table of structurally related bioactive compounds, illustrating the impact of different substitutions on the 4-aminobenzoic acid core.

Compound NameStructureBiological Activity
4-Aminobenzoic acid (PABA)A benzoic acid with an amino group at position 4.Precursor in folate synthesis for many pathogens.
4-[(5-Nitro-2-furyl)methylideneamino]benzoic acidA Schiff base derived from PABA and 5-nitrofurfural.Antimicrobial and cytotoxic.
4-[(2-Hydroxybenzylidene)amino]benzoic acidA Schiff base derived from PABA and salicylaldehyde.Antibacterial, antifungal, and cytotoxic.
Mefenamic acidA derivative of anthranilic acid (2-aminobenzoic acid).Anti-inflammatory and analgesic.

This table underscores the principle that the core structure of aminobenzoic acids serves as a versatile platform for the development of a wide range of biologically active compounds. The specific nature of the substituent attached to the amino group plays a critical role in defining the resulting pharmacological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO4 B1330573 4-(2-Furoylamino)benzoic acid CAS No. 5768-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSXLVUUFLNDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313434
Record name 4-(2-Furoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-34-3
Record name 5768-34-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270093
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Furoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modifications of 4 2 Furoylamino Benzoic Acid

Synthetic Methodologies for Furoylamino Benzoic Acid Scaffolds

The construction of the 4-(2-furoylamino)benzoic acid framework primarily involves the formation of an amide bond between a 4-aminobenzoic acid derivative and a 2-furoic acid derivative. The specific methodologies can be broadly categorized into conventional routes and emerging strategies that offer improvements in efficiency, yield, or environmental impact.

Conventional Synthetic Routes

The most common and established method for synthesizing this compound and its analogs is through the acylation of an aminobenzoic acid with a furoyl chloride. This is a classic Schotten-Baumann reaction. The general scheme involves the reaction of 4-aminobenzoic acid with 2-furoyl chloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.

A typical synthetic sequence is as follows:

Activation of 2-Furoic Acid: 2-furoic acid is converted to its more reactive acid chloride, 2-furoyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation: The resulting 2-furoyl chloride is then reacted with 4-aminobenzoic acid or its corresponding ester (e.g., ethyl 4-aminobenzoate) in a suitable solvent, often in the presence of a base to scavenge the HCl produced.

Hydrolysis (if necessary): If an ester of 4-aminobenzoic acid was used as the starting material, a final hydrolysis step (e.g., using aqueous NaOH followed by acidification) is required to yield the final carboxylic acid product.

This fundamental approach is widely documented for creating libraries of substituted benzoyl derivatives for various research purposes, including the development of enzyme inhibitors.

Reagent/StepPurposeCommon Chemicals UsedReference
Acid Activation Convert carboxylic acid to a more reactive formThionyl chloride (SOCl₂), Oxalyl chloride
Acylation Form the amide linkage2-Furoyl chloride, 4-Aminobenzoic acid
Base Neutralize HCl byproductPyridine, Sodium hydroxide (NaOH)
Ester Hydrolysis Convert ester to carboxylic acidSodium hydroxide (NaOH), Hydrochloric acid (HCl)

Emerging Synthetic Strategies

While conventional methods are reliable, newer strategies aim for greater efficiency, milder reaction conditions, and broader substrate scope. One such approach is the use of coupling agents common in peptide synthesis. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can directly facilitate the amide bond formation between 2-furoic acid and 4-aminobenzoic acid without needing to first generate the acid chloride.

Multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), represent another advanced strategy. The Ugi reaction can assemble complex molecules from an amine, a carboxylic acid, an isocyanide, and a carbonyl compound in a single step. This could theoretically be adapted to produce furoylamino benzoic acid derivatives with high efficiency and structural diversity. These methods are part of a broader trend in medicinal chemistry to streamline the synthesis of compound libraries.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Once the core this compound scaffold is synthesized, its structure is systematically modified to understand which parts of the molecule are essential for its biological activity. These SAR studies guide the design of more potent and selective compounds. Derivatization focuses on three key regions: the benzoic acid moiety, the furan (B31954) ring, and the central amide linkage.

Modifications at the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid portion is a critical site for modification. Its acidic nature and ability to act as a hydrogen bond donor and acceptor often make it a key interaction point with biological targets. SAR studies frequently explore how altering this group affects activity.

Common modifications include:

Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, or butyl esters) can modulate the compound's lipophilicity and cell permeability. This can also serve as a prodrug strategy.

Amidation: Replacing the carboxylic acid with a primary, secondary, or tertiary amide introduces different hydrogen bonding capabilities and can significantly alter binding affinity.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups or bioisosteres, such as tetrazoles, sulfonic acids, or boronic acids, to probe the importance of the acidic proton and the geometry of the functional group. Studies have shown that replacing the carboxylate with groups like phenols, ketones, or nitro groups can dramatically reduce binding affinity to certain enzymes.

ModificationExample DerivativeRationaleReference
Esterification Ethyl 4-(2-furoylamino)benzoateIncrease lipophilicity, create prodrug
Amidation 4-(2-Furoylamino)benzamideAlter hydrogen bonding, change polarity
Reduction [4-(2-Furoylamino)phenyl]methanolRemove acidic proton, introduce H-bond donor
Bioisosteric Replacement 4-(2-Furoylamino)benzenesulfonic acidMimic charge and shape of carboxylate

Substitutions on the Furan Ring

The furan ring offers several positions (typically C3, C4, and C5) for substitution to explore additional binding pockets or alter the electronic properties of the molecule. The introduction of substituents can influence the molecule's conformation

Pharmacological Investigations of 4 2 Furoylamino Benzoic Acid and Its Analogs

In Vitro Biological Activity Assessments

The therapeutic potential of 4-(2-Furoylamino)benzoic acid and its structural relatives has been explored through a variety of in vitro studies. These investigations are crucial in elucidating the mechanisms of action and identifying the potential applications of these compounds in treating a range of diseases.

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been synthesized and evaluated against several key enzymatic targets.

Xanthine (B1682287) oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as hyperuricemia and gout, making xanthine oxidase a key therapeutic target. nih.gov Research into furan-containing benzoic acid derivatives has identified potent inhibitors of this enzyme.

Pyrazolone (B3327878) derivatives incorporating a 4-(furan-2-yl)benzoic acid moiety have demonstrated significant inhibitory activity against xanthine oxidase, with IC₅₀ values in the low micromolar range. nuph.edu.ua The most potent among a synthesized series was 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid . nuph.edu.ua Kinetic analysis revealed this compound to be a mixed-type inhibitor, indicating it can bind to both the free enzyme and the enzyme-substrate complex, though with a higher affinity for the free enzyme. nuph.edu.ua Molecular docking studies suggest that the carboxylic group of the inhibitor forms important interactions with Arg880 and Thr1010 residues in the enzyme's active site, which are key for stabilizing the enzyme-inhibitor complex. nuph.edu.ua

Similarly, a series of rhodanine-based derivatives of 4-(furan-2-yl)benzoic acid have been evaluated as xanthine oxidase inhibitors. bioorganica.com.ua The derivative with an unsubstituted rhodanine (B49660) ring showed the lowest IC₅₀ value. bioorganica.com.ua Kinetic studies identified this compound as a mixed-type inhibitor with an equal affinity for both the free enzyme and the enzyme-substrate complex. bioorganica.com.ua

Beyond xanthine oxidase, derivatives of benzoic acid have been investigated for their inhibitory effects on other enzymes implicated in disease.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression regulation. Their aberrant activity is linked to the development of cancer, making them a valid target for anticancer therapies. nih.gov Naturally occurring benzoic acid derivatives, particularly those with multiple hydroxyl groups like 3,4-dihydroxybenzoic acid (DHBA) , have been shown to inhibit HDAC activity. nih.gov This inhibition can retard the growth of cancer cells, such as colon cancer cell lines (HCT-116 and HCT-15), and induce apoptosis. nih.gov

Aldo-Keto Reductase 1C3 (AKR1C3): Also known as type 5 17β-hydroxysteroid dehydrogenase, AKR1C3 is a key enzyme in the biosynthesis of androgens within prostate tumors, contributing to the progression of castrate-resistant prostate cancer. nih.gov Substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of AKR1C3, with some analogs exhibiting nanomolar affinity and over 200-fold selectivity compared to other AKR1C isoforms. nih.gov This selectivity is crucial as the inhibition of related enzymes like AKR1C1 and AKR1C2 could lead to undesirable effects. nih.gov

Cell-Based Assays

Cell-based assays provide a more complex biological system to evaluate the potential therapeutic effects of compounds, including their ability to combat pathogens or cancer cells.

The furan (B31954) nucleus is a structural component of many compounds with established biological activity, including antimicrobial effects. nih.govresearchgate.net The antimicrobial properties of furan derivatives are often attributed to the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov

Various furan and benzoic acid derivatives have demonstrated efficacy against a range of microbial pathogens. For instance, certain novel furan derivatives have shown good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium). researchgate.netijabbr.comarchivepp.com Thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid exhibited specific antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 32 to 1024 μg/mL against various multidrug-resistant strains. nih.gov Notably, several of these compounds were highly active against S. aureus (MIC = 32 μg/mL), suggesting potential for treating MRSA infections. nih.gov Furan derivatives containing a 1,2,4-triazole (B32235) moiety have also shown a positive antibacterial effect against a wide array of microorganisms, including E. coli, S. aureus, and Candida albicans. archivepp.com

Benzoic acid and its derivatives have emerged as a promising class of anticancer agents. researchgate.netnih.gov Their mechanism of action can involve the modulation of key molecular pathways involved in cancer progression. researchgate.net

Studies have shown that benzoic acid derivatives can inhibit the proliferation of various cancer cell lines. For example, quinazolinone derivatives substituted with benzoic acid displayed moderate to good anticancer activity against the MCF-7 breast cancer cell line. derpharmachemica.com The cytotoxic activity of 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester , a compound extracted from a marine Streptomyces species, was evaluated against several cell lines. It showed significant activity against human hepatocellular liver carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cells, with IC₅₀ values of 42 µg/mL and 100 µg/mL, respectively, while exhibiting lower toxicity to normal cell lines. researchgate.net Furthermore, certain benzoic acid hybrids containing a 1,2,4-triazol-1-yl moiety have demonstrated potent anticancer activity against MCF-7 cancer cells by inducing apoptosis. preprints.org The inhibition of histone deacetylases (HDACs) by hydroxylated benzoic acid derivatives also represents a key mechanism for their anticancer effects, leading to cell growth retardation and apoptosis in colon cancer cells. nih.gov

Anti-inflammatory Response Analysis (e.g., related benzoic acid derivatives)

Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including notable anti-inflammatory properties. google.comnih.govresearchgate.net These compounds are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The anti-inflammatory, analgesic, and antipyretic effects of these derivatives are widely recognized and utilized in the management of various inflammatory conditions. nih.govresearchgate.net

Research has explored various modifications of the benzoic acid scaffold to enhance anti-inflammatory efficacy and reduce side effects. For instance, anthranilic acid derivatives, a subset of benzoic acid compounds, are considered a crucial class of NSAIDs. nih.govresearchgate.net Novel benzoic acid and benzoic acid ester derivatives have been developed for treating a range of inflammatory disorders such as arthritis, inflammatory bowel disease, and psoriasis. google.com

One area of investigation involves the synthesis of derivatives with improved selectivity for cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation. A recently synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated a higher affinity for COX-2 in silico compared to acetylsalicylic acid. nih.gov In a lipopolysaccharide (LPS)-induced rat model of inflammation, this compound significantly reduced inflammatory parameters, suggesting its potential as a novel anti-inflammatory agent with a mechanism likely involving COX-2 inhibition and suppression of the NF-κβ signaling pathway. nih.gov

Furthermore, studies on benzo[h]quinazoline-2-amine derivatives, which are structurally related to benzoic acid, have identified compounds with potent anti-inflammatory activity. nih.gov Specifically, a fluorine-substituted derivative showed significant potential by inhibiting the NF-κB signaling pathway, a key regulator of inflammation, and demonstrated low toxicity. nih.gov

The anti-inflammatory potential of some benzoxazepine derivatives, which can be considered complex benzoic acid analogs, has also been evaluated. These compounds have shown varying effects on the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), indicating their potential as anti-inflammatory agents. scielo.br

Another study focused on 5-acetamido-2-hydroxy benzoic acid derivatives. One such derivative, PS3, exhibited significant anti-nociceptive activity in a writhing test, reducing painful activity by 74-75% at doses of 20 and 50 mg/kg, respectively. mdpi.com This highlights the potential of these derivatives in managing inflammation-related pain.

Table 1: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives

Compound/DerivativeModel/TargetKey FindingsReference
Benzoic acid and its estersGeneral inflammatory disordersTreatment for arthritis, inflammatory bowel disease, psoriasis google.com
Anthranilic acid derivativesGeneral NSAID targetCrucial subset of NSAIDs nih.govresearchgate.net
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation in ratsSignificantly reduced inflammatory parameters, higher in silico affinity for COX-2 nih.gov
Fluorine-substituted benzo[h]quinazoline-2-amine derivativeNF-κB signaling pathwayShowed potent anti-inflammatory activity and low toxicity by inhibiting NF-κB nih.gov
Benzoxazepine derivativesPro-inflammatory cytokinesVarying effects on the release of IL-6 and TNF-α scielo.br
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing testReduced painful activity by 74-75% at 20 and 50 mg/kg doses mdpi.com
(E)-3-acetyl-6-(3,7-dimethylocta-2,6-dienyloxy)-2,4-dihydroxybenzoic acidHuman neutrophilsPotent inhibition of superoxide (B77818) anion generation and elastase release nih.govnycu.edu.tw
(E)-3-acetyl-4-(3,7-dimethylocta-2,6-dienyloxy)-2,6-dihydroxybenzoic acidHuman neutrophilsPotent inhibition of superoxide anion generation and elastase release nih.govnycu.edu.tw
Antiviral Activity against Specific Pathogens (e.g., benzoylamino benzoic acid derivatives)

Derivatives of benzoylamino benzoic acid have demonstrated significant potential as antiviral agents against a range of DNA and RNA viruses. One notable compound, 2-[2-(benzoylamino)benzoylamino]benzoic acid (benzavir-1), was initially identified as a potent and non-toxic inhibitor of adenovirus replication. researchgate.net Further optimization of this lead compound through structure-activity relationship studies led to the development of benzavir-2, or 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid. researchgate.netnih.gov

Benzavir-2 has shown broad-spectrum antiviral activity. It is effective against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), including acyclovir-resistant clinical isolates. nih.govresearchgate.net In comparative studies, benzavir-2 exhibited potency similar to acyclovir (B1169) against sensitive strains of both HSV types. researchgate.net For instance, at a concentration of 15 µM, benzavir-2 showed over 82% inhibition for all five tested HSV isolates, and over 72% inhibition at 5 µM. nih.gov Benzavir-1 also displayed potent activity against certain HSV isolates, with up to 97% inhibition at 15 µM for specific strains. nih.gov

Beyond herpesviruses, benzavir-2 has demonstrated efficacy against other viruses. It has been reported to be active in vitro against the negative-sense single-stranded RNA virus, Rift Valley fever virus (RVFV). researchgate.net Furthermore, it has shown potent inhibitory effects on several flaviviruses, including West Nile virus (WNV), yellow fever virus (YFV), tick-borne encephalitis virus, Japanese encephalitis virus, and dengue virus. researchgate.net At a concentration of 2.5 µM, benzavir-2 was able to reduce flavivirus infection in vitro by three to five orders of magnitude. researchgate.net

The structural features of these benzoylamino benzoic acid derivatives are crucial for their antiviral activity. Studies have indicated that the ortho, ortho substituent pattern and the presence of the carboxylic acid are favorable for this class of compounds. researchgate.net Additionally, the specific direction of the amide bonds, as seen in benzavir-1, is considered obligatory for their antiviral action. researchgate.net While some variability in the N-terminal moiety is tolerated, benzamides appear to be the preferred group. researchgate.net

Table 2: Antiviral Activity of Benzoylamino Benzoic Acid Derivatives

CompoundVirusKey FindingsReference
Benzavir-1 (2-[2-(benzoylamino)benzoylamino]benzoic acid)AdenovirusPotent and non-toxic inhibitor of replication. researchgate.net
Benzavir-1HSV-1 and HSV-2Potent activity against some isolates (up to 97% inhibition at 15 µM). nih.gov
Benzavir-2 (2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid)HSV-1 and HSV-2 (including acyclovir-resistant isolates)Potency similar to acyclovir against sensitive strains; >82% inhibition at 15 µM and >72% at 5 µM against all tested isolates. nih.govresearchgate.net
Benzavir-2Rift Valley fever virus (RVFV)Active in vitro. researchgate.net
Benzavir-2Flaviviruses (WNV, YFV, TBEV, JEV, DENV)Reduced infection by 3-5 orders of magnitude at 2.5 µM. researchgate.net
Other Therapeutic Areas (e.g., antileishmanial activity of furyl imidazoles)

Fused imidazole-based scaffolds, particularly those incorporating a furyl group, have emerged as a promising area of research for the development of new antileishmanial agents. nih.gov Leishmaniasis is a parasitic disease for which new and more effective treatments are needed.

Several studies have highlighted the potential of imidazole (B134444) derivatives against various Leishmania species. For instance, the imidazole antifungal drug luliconazole (B1675427) has demonstrated potent activity against Leishmania major, with an IC50 value of 0.19 µM against promastigotes, which is significantly more potent than the reference drugs ketoconazole, meglumine (B1676163) antimoniate, and amphotericin B. nih.gov It also showed effectiveness against the intracellular amastigote stage of the parasite. nih.gov

In the search for novel antileishmanial compounds, a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives were synthesized and evaluated. nih.gov Within this series, changes at the C2 and C3 positions of the imidazo-pyrimidine core were explored. Substituting the C2 position with a furfuryl group was a key feature of some of the synthesized compounds. One compound, an imidazo-pyrimidine with a 3-(1,1,3,3-tetramethylbutylamine) substitution at C3 and a furfuryl group at C2, was a focal point for further derivatization. nih.gov While direct data on the antileishmanial activity of furyl imidazoles was part of a broader synthetic effort, the study identified other promising analogs. For example, compound 24 from this library, an imidazo-pyrimidine, was found to be highly effective against Leishmania amazonensis amastigotes with an IC50 of 6.63 µM, making it about twice as active as the reference drug miltefosine (B1683995). nih.gov

Other research has also pointed to the potential of imidazo-pyridine based molecules as antileishmanial agents. nih.govrsc.org For example, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine has shown better antileishmanial activity against Leishmania donovani promastigotes than the marketed drugs miltefosine and pentamidine. nih.gov Furthermore, a study on imidazo (B10784944) pyridine (B92270) fused triazole analogues identified five compounds with significant antileishmanial activity. rsc.org

The investigation of 2-(4-alkyloxyphenyl)-imidazoles and their imidazoline (B1206853) precursors has also yielded promising results against Leishmania mexicana. mdpi.com Several of these compounds exhibited IC50 values less than 1 µg/mL, comparable to reference drugs. mdpi.com

Table 3: Antileishmanial Activity of Imidazole-Related Compounds

Compound Class/NameLeishmania SpeciesKey FindingsReference
LuliconazoleL. majorIC50 of 0.19 µM against promastigotes, more potent than reference drugs. nih.gov
Imidazo-pyrimidine derivative (compound 24 )L. amazonensisIC50 of 6.63 µM against amastigotes, ~2x more active than miltefosine. nih.gov
6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridineL. donovaniBetter activity against promastigotes than miltefosine and pentamidine. nih.gov
Imidazo pyridine fused triazole analoguesNot specifiedFive compounds showed significant antileishmanial activity. rsc.org
2-(4-alkyloxyphenyl)-imidazoles/imidazolinesL. mexicanaSeveral compounds with IC50 < 1 µg/mL against promastigotes. mdpi.com

In Vivo Efficacy Studies of Related Compounds

Animal Models for Disease States

In vivo studies are crucial for evaluating the pharmacological effects of new chemical entities in a living organism. For compounds related to this compound, particularly its benzoic acid derivative analogs, various animal models of disease are employed to assess their therapeutic potential.

A commonly used model for evaluating anti-inflammatory activity is the lipopolysaccharide (LPS)-induced inflammation model in rats. nih.gov Intravenous administration of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong inflammatory response, providing a robust system to test the efficacy of anti-inflammatory compounds. nih.gov Another standard assay for identifying anti-inflammatory activity is the carrageenan-induced rat paw edema model. google.com Injection of carrageenan into the rat's footpad causes a localized inflammatory response, and the reduction in swelling is a measure of the compound's effectiveness. google.com

For assessing analgesic properties, the acetic acid-induced writhing test in mice is frequently utilized. google.commdpi.com Intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," and a reduction in the number of writhes indicates an analgesic effect. google.com The formalin test in rats is another model that can distinguish between neurogenic and inflammatory pain. mdpi.com

Assessment of Pharmacological Effects

In these animal models, the pharmacological effects of the test compounds are assessed through various endpoints. For anti-inflammatory studies, a key parameter is the reduction of inflammatory markers. In the LPS-induced rat model, a new salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to significantly reduce inflammatory parameters. nih.gov Similarly, in the carrageenan-induced rat paw edema model, a benzoic acid derivative was effective at a dose of 100 mg/kg administered intraperitoneally in reducing the inflammatory response. google.com

In the assessment of analgesic activity, the primary endpoint is the reduction in pain behavior. In the acetic acid-induced writhing test, a 5-acetamido-2-hydroxy benzoic acid derivative (PS1) exhibited peripheral anti-nociceptive activity with an ED50 value of 4.95 mg/kg. mdpi.com Another derivative from the same series, PS3, demonstrated a significant reduction in painful activity by 74% and 75% at doses of 20 and 50 mg/kg, respectively. mdpi.com The 5-acetamido-2-hydroxy benzoic acid also showed an anti-inflammatory effect in the inflammatory phase of the formalin test. mdpi.com

Table 4: In Vivo Efficacy of Related Benzoic Acid Derivatives

Compound/DerivativeAnimal ModelPharmacological EffectKey FindingsReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation in ratsAnti-inflammatorySignificantly reduced inflammatory parameters. nih.gov
Benzoic acid derivativeCarrageenan-induced rat paw edemaAnti-inflammatoryReduced inflammatory response at 100 mg/kg i.p. google.com
5-acetamido-2-hydroxy benzoic acid (PS1)Acetic acid-induced writhing in miceAnalgesicExhibited peripheral anti-nociceptive activity (ED50 = 4.95 mg/kg). mdpi.com
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing in miceAnalgesicReduced painful activity by 74-75% at 20 and 50 mg/kg. mdpi.com
5-acetamido-2-hydroxy benzoic acidFormalin test in ratsAnti-inflammatoryShowed an effect in the inflammatory phase. mdpi.com

Computational Chemistry and Drug Design

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Ligand-Protein Interaction Analysis (e.g., benzoic acid derivatives with SARS-CoV-2 main protease)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.netmdpi.com Studies on various benzoic acid derivatives have provided insights into their potential interactions with the Mpro active site. researchgate.netmdpi.comnih.gov The active site of SARS-CoV-2 Mpro features a catalytic dyad of Cysteine-145 (CYS145) and Histidine-41 (HIS41). mdpi.commdpi.com

For 4-(2-Furoylamino)benzoic acid, molecular docking simulations would likely show interactions with key residues within the Mpro binding pocket. The carboxylic acid group of the benzoic acid moiety is expected to form hydrogen bonds with residues such as GLU166 and HIS163. mdpi.com The furan (B31954) ring and the phenyl ring could engage in hydrophobic interactions with residues like MET49, MET165, and LEU167. Furthermore, the amide linkage can act as both a hydrogen bond donor and acceptor, potentially interacting with the backbone or side chains of residues like ASN142 and GLY143. mdpi.com

A hypothetical summary of the docking results for this compound with the SARS-CoV-2 main protease is presented below:

ParameterPredicted ValueInteracting Residues
Binding Energy (kcal/mol)-7.5 to -9.0HIS41, CYS145, HIS163, GLU166, MET165
Hydrogen Bonds3-5HIS163, GLU166, ASN142
Hydrophobic InteractionsPresentMET49, MET165, LEU167

This table presents hypothetical data based on typical findings for similar compounds.

Binding Affinity Predictions (e.g., pyrazolone (B3327878) derivatives and xanthine (B1682287) oxidase)

Xanthine oxidase is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.govnih.gov A study on pyrazolone derivatives bearing a 4-(furan-2-yl)benzoic acid moiety as xanthine oxidase inhibitors provides a relevant model for predicting the binding affinity of this compound. nbuv.gov.ua In that study, the carboxylic group of the inhibitor was found to form a salt bridge with Arginine-880 (ARG880) and a hydrogen bond with Threonine-1010 (THR1010), which are key interactions for stabilizing the enzyme-inhibitor complex. nbuv.gov.ua

Molecular Dynamics Simulations (e.g., pyrazolone derivatives and xanthine oxidase)

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. For the complex of this compound with a target protein like xanthine oxidase, an MD simulation would reveal the dynamic behavior of the ligand in the binding site and the stability of the key interactions identified in molecular docking. nbuv.gov.ua

A simulation of the pyrazolone derivative with xanthine oxidase demonstrated the stability of the interactions with ARG880 and THR1010. nbuv.gov.ua Similarly, for this compound, an MD simulation would be expected to show that the crucial hydrogen bonds and salt bridges are maintained throughout the simulation, indicating a stable binding mode. The simulation would also illustrate the flexibility of the furoylamino group and its adaptation to the hydrophobic pocket of the enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. dergipark.org.trnih.gov These models are valuable for predicting the activity of new compounds and for optimizing lead compounds. For a series of benzoylaminobenzoic acid derivatives, QSAR studies have shown that descriptors related to hydrophobicity, molar refractivity, and aromaticity are important for their inhibitory activity. nih.gov

In a QSAR study of this compound and its analogs, various physicochemical and topological descriptors would be calculated. A hypothetical QSAR model could take the following form:

pIC50 = c0 + c1LogP + c2MR + c3*TPSA

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the partition coefficient, representing hydrophobicity.

MR is the molar refractivity, related to the volume of the molecule.

TPSA is the topological polar surface area.

c0, c1, c2, and c3 are coefficients determined from the regression analysis.

Such a model would help in understanding which structural features of this compound are most influential for its biological activity and guide the design of more potent derivatives.

In Silico ADMET Prediction and Pharmacokinetic Profiling

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug discovery to avoid late-stage failures. nih.govnih.gov In silico ADMET prediction tools provide a rapid and cost-effective way to evaluate these properties. nih.gov

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

For this compound, various ADME parameters can be predicted using computational models. These predictions are based on the compound's structural features and physicochemical properties.

A summary of predicted ADME properties for this compound is provided in the table below:

ADME PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Caco-2 PermeabilityModerate to HighCan likely cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cause central nervous system side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoPrimarily excreted through other mechanisms.

This table presents hypothetical data based on typical predictions for small molecules with similar functional groups.

Drug-likeness and Medicinal Chemistry Friendliness Assessments

The evaluation of a compound's drug-likeness and medicinal chemistry friendliness is a critical step in the early stages of drug discovery. These assessments utilize computational methods to predict the pharmacokinetic and pharmacodynamic properties of a molecule, thereby identifying potential liabilities that could hinder its development into a viable drug. For the compound this compound, a comprehensive analysis of its molecular properties provides valuable insights into its potential as a therapeutic agent.

Physicochemical Properties and Lipinski's Rule of Five

One of the most widely recognized frameworks for evaluating drug-likeness is Lipinski's Rule of Five. nih.govnih.govresearchgate.net This rule outlines a set of physicochemical parameters that are commonly met by orally active drugs. The assessment of this compound against these criteria is detailed below.

A key parameter in this assessment is the molecular weight (MW) of the compound. A document from Parchem indicates that the molecular weight of this compound is 231.20 g/mol . nih.gov This value is well under the 500 Dalton threshold set by Lipinski's rule, suggesting that the molecule's size is favorable for oral absorption. nih.gov

The number of hydrogen bond donors and acceptors in a molecule influences its solubility and permeability. This compound possesses two hydrogen bond donors (the amine and carboxylic acid protons) and four hydrogen bond acceptors (the furan oxygen, the two carboxylate oxygens, and the amide carbonyl oxygen). Both of these values fall within the limits of Lipinski's rule, which specifies no more than five hydrogen bond donors and ten hydrogen bond acceptors. nih.govnih.gov

The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's ability to permeate cell membranes. wikipedia.org For this compound, the polar atoms (nitrogen and oxygen) contribute to the TPSA. A calculated TPSA value would provide a more quantitative prediction of its permeability characteristics.

The following table summarizes the predicted drug-likeness properties of this compound based on Lipinski's Rule of Five.

PropertyPredicted ValueLipinski's Rule of FiveCompliance
Molecular Weight231.20 g/mol nih.gov< 500 Da nih.govYes
Hydrogen Bond Donors2≤ 5 nih.govYes
Hydrogen Bond Acceptors4≤ 10 nih.govYes
LogP (Octanol-Water Partition Coefficient)Predicted to be < 5≤ 5 nih.govYes

Note: The LogP value is an estimation based on the chemical structure.

Medicinal Chemistry Friendliness

Beyond Lipinski's rules, other parameters are considered to assess the "medicinal chemistry friendliness" of a compound. This includes the number of rotatable bonds, which influences conformational flexibility and binding to a target. This compound has a limited number of rotatable bonds, which is generally considered favorable for drug candidates as it reduces the entropic penalty upon binding.

The presence of the furan ring, a common motif in medicinal chemistry, can be a double-edged sword. While it can participate in favorable interactions with biological targets, it can also be susceptible to metabolic transformations. Similarly, the benzoic acid moiety can be a site for metabolic conjugation. A thorough understanding of the metabolic stability of this compound would be essential for its further development.

Analytical Methodologies for 4 2 Furoylamino Benzoic Acid and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For a compound like 4-(2-Furoylamino)benzoic acid, both high-performance liquid chromatography and gas chromatography are applicable, often distinguished by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of benzoic acid and its derivatives, making it highly suitable for this compound. upb.ronih.gov The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common modality for this class of compounds. researchgate.net In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. researchgate.net The separation of benzoic acid derivatives can be achieved using an isocratic mobile phase, such as a mixture of an acetate (B1210297) buffer and methanol (B129727), with detection commonly performed using a UV detector at a specific wavelength. researchgate.net For instance, a method for determining benzoic and sorbic acids used a C18 column with an acetate buffer (pH 4.4) and methanol (65:35) as the mobile phase, monitoring the effluent at 235 nm. researchgate.net This achieved effective separation in under seven minutes. researchgate.net

The pH of the mobile phase is a critical parameter, as it influences the ionization state of acidic compounds like this compound, thereby affecting their retention time on the column. nih.gov For complex mixtures, gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation. upb.ro For example, a gradient system using acetonitrile (B52724) and an ammonium (B1175870) acetate buffer has been used for benzoic acid analysis. upb.ro HPLC methods have been developed for various benzoic acid derivatives, including 4-hydroxybenzoic acid, a potential degradation product, using a C18 column and a mobile phase of phosphoric acid buffer and acetonitrile. longdom.org

Table 1: Typical HPLC Conditions for Benzoic Acid Derivatives

ParameterCondition 1Condition 2Condition 3
Analyte Benzoic and Sorbic Acids researchgate.netBenzoic Acid upb.ro4-Hydroxybenzoic Acid longdom.org
Column C18Luna 5 µm C18Phenomenex Kinetex C18
Mobile Phase Acetate buffer (pH 4.4) - methanol (65:35)Gradient: Acetonitrile and Ammonium acetate buffer (pH 4.2)Gradient: 0.1% Phosphoric acid and Acetonitrile
Detection UV at 235 nmDiode Array Detection (DAD)UV at 230 nm
Flow Rate Not specified1.0 mL/min1.0 mL/min
Retention Time < 7 min~1.7 min (Benzoic Acid)11.78 min (4-Hydroxybenzoic Acid)

Gas Chromatography (GC) is another powerful separation technique, particularly when coupled with mass spectrometry (GC-MS). nih.gov It is best suited for volatile and thermally stable compounds. For non-volatile compounds like benzoic acid and its derivatives, a chemical derivatization step is necessary to increase their volatility. nih.gov

Research Findings: A common derivatization procedure for benzoic acid involves converting it into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. nih.gov This derivatization is typically performed prior to injection into the GC system. One study focusing on detecting carboxypeptidase activity utilized GC-MS to determine benzoic acid produced from the enzymatic hydrolysis of N-benzoyl amino acid substrates. nih.gov The benzoic acid was extracted from the liquid culture supernatant and then derivatized to its TMS ester before analysis. nih.gov While this method provides a robust alternative for identifying enzymatic activities, achieving reproducible results may require optimizing the derivatization step, such as performing the reaction overnight to ensure complete conversion. nih.gov

Spectroscopic Techniques

Spectroscopic methods analyze the interaction between electromagnetic radiation and the analyte. These techniques are invaluable for both structural elucidation and quantitative analysis of this compound.

UV-Visible spectrophotometry is a straightforward and widely accessible method for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. Benzoic acid and its derivatives possess chromophores that allow for their detection using this technique. researchgate.net

Research Findings: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net For benzoic acid, the λmax is typically observed around 230 nm. researchgate.net A study on a structurally related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (furosemide), recorded the UV-Visible spectrum in the 200–400 nm range to determine its electronic properties. researchgate.net While simple and cost-effective, spectrophotometric methods can be susceptible to interference from other compounds in the sample matrix that also absorb at the same wavelength. upb.ro

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is frequently used as a detector for chromatographic systems like HPLC and GC to provide definitive identification and quantification.

Research Findings: When coupled with GC, MS can identify compounds based on their unique mass spectra following separation and derivatization. nih.gov For example, GC-MS has been successfully used to determine benzoic acid by analyzing its trimethylsilyl ester derivative, confirming its production from enzymatic reactions. nih.gov

In the context of HPLC, MS detectors (LC-MS) are particularly powerful for analyzing complex biological samples. HPLC-MS methods have been evaluated for the determination of trace levels of genotoxic impurities related to benzoic acid, such as 4-hydrazino benzoic acid, achieving limits of quantification in the parts-per-million (ppm) range. researchgate.net The high selectivity of MS allows it to distinguish between the target analyte and co-eluting matrix components, which is a significant advantage over simple UV detection.

Enzymatic Determination Methods (e.g., for benzoic acid)

Enzymatic methods offer high specificity for the determination of analytes, leveraging the precise catalytic action of enzymes. Since a major metabolite of this compound is expected to be benzoic acid, enzymatic assays for benzoic acid are highly relevant. These methods are particularly useful for analyzing samples from biological fluids or culture media. tandfonline.com

Research Findings: Several enzymatic assays for benzoic acid have been developed:

Laccase-Based Colorimetric Method: A novel method describes the determination of benzoic acid derivatives through a laccase-catalyzed colorimetric reaction with 2,2'-azino-di-(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS). tandfonline.com The reaction produces a colored product with a strong absorption maximum in the visible region, allowing for spectrophotometric quantification. tandfonline.com This system has been used to determine micromolar amounts of benzoic acid derivatives like 4-hydroxybenzoic acid. tandfonline.com

Benzoate (B1203000) 4-Hydroxylase Method: This method measures benzoic acid by its reaction with benzoate 4-hydroxylase in the presence of NADPH and oxygen. psu.edu The enzyme converts benzoic acid to p-hydroxybenzoic acid, with a concurrent oxidation of NADPH to NADP+. psu.edu The reaction progress is monitored by measuring the decrease in NADPH absorbance at 340 nm, which is proportional to the initial benzoic acid concentration. psu.edu The entire procedure can be completed in approximately 20 minutes. psu.edu

Tyrosinase Inhibition Method: This approach is based on the inhibitory effect of benzoic acid on the enzyme tyrosinase (also known as polyphenol oxidase). asianpubs.orgupm.edu.my In the assay, a mixture of tyrosinase, phenol, and 3-methyl-2-benzothiazolinone hydrazone (MBTH) produces a maroon-colored solution. asianpubs.orgupm.edu.my The addition of benzoic acid inhibits the enzyme, causing a bleaching of the solution, which can be measured spectrophotometrically at 504 nm. asianpubs.orgupm.edu.my The degree of color reduction is correlated with the concentration of benzoic acid. Kinetic analysis shows the inhibition to be competitive and reversible. asianpubs.orgupm.edu.my

Table 2: Comparison of Enzymatic Determination Methods for Benzoic Acid

MethodPrincipleDetectionKey Features
Laccase with ABTS tandfonline.comLaccase catalyzes the oxidation of ABTS in the presence of benzoic acid derivatives, forming a colored product.Spectrophotometry (Visible region)High specificity; applicable to contaminated samples like culture media.
Benzoate 4-Hydroxylase psu.eduBenzoic acid is hydroxylated, causing the oxidation of NADPH to NADP+.Spectrophotometry (UV at 340 nm)Rapid (20 min procedure); measures decrease in absorbance.
Tyrosinase Inhibition asianpubs.orgupm.edu.myBenzoic acid inhibits the enzymatic activity of tyrosinase, reducing color formation in a test reaction.Spectrophotometry (Visible at 504 nm)Based on competitive, reversible inhibition; dynamic range of 50-700 ppm.

Future Perspectives and Therapeutic Potential

Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more therapeutic agents, is a common strategy to enhance efficacy, reduce dosages, and overcome drug resistance. The synergistic effect of a drug combination is where the combined effect of the drugs is greater than the sum of their individual effects.

A thorough review of scientific databases and literature reveals no studies on the use of 4-(2-Furoylamino)benzoic acid in combination with other therapeutic agents. Consequently, there is no data available on any potential synergistic effects this compound may have. The principles of synergistic drug combinations are well-established in pharmacology, with research demonstrating their potential in various diseases, including cancer and infectious diseases. nih.govnih.govmdpi.com However, the application of these principles to this compound remains an unexplored area of research.

Q & A

Q. Table 1. Crystallographic Parameters for 4-Fluoro-2-(phenylamino)benzoic Acid (Analogous Derivative)

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell (Å)a = 9.955, b = 10.006, c = 11.332
Angles (°)α = 89.4, β = 78.0, γ = 78.9
Volume (ų)1082.99
R-factor< 5%
Reference

Q. Table 2. LC-MS Parameters for Benzoic Acid Derivatives

ParameterValue
ColumnC18 reverse-phase
Mobile Phase0.1% HCOOH in ACN/H₂O
Flow Rate0.3 mL/min
Ionization ModeNegative ESI
LOD0.1 ng/mL
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.